molecular formula C11H15NO2S B14490180 3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide CAS No. 64005-76-1

3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide

Cat. No.: B14490180
CAS No.: 64005-76-1
M. Wt: 225.31 g/mol
InChI Key: MPHFZEJKWKBCHA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide is an organic compound with a complex structure that includes a hydroxyl group, a methylsulfanyl group, and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable butanamide derivative with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group. The hydroxyl group can be introduced through a subsequent oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the methylsulfanyl group to a different functional group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deoxygenated product.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-(methylsulfanyl)butanenitrile: Similar structure but with a nitrile group instead of the phenyl group.

    3-Hydroxy-4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide is unique due to the specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

64005-76-1

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-hydroxy-4-methylsulfanyl-N-phenylbutanamide

InChI

InChI=1S/C11H15NO2S/c1-15-8-10(13)7-11(14)12-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)

InChI Key

MPHFZEJKWKBCHA-UHFFFAOYSA-N

Canonical SMILES

CSCC(CC(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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